N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c1-30-15-4-2-3-14(9-15)23-17(27)12-26-11-13(5-6-18(26)28)20-24-19(25-29-20)16-10-21-7-8-22-16/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMVTJGLEKALKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide (CAS Number: 1396760-07-8) is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H16N6O3S, with a molecular weight of 420.4 g/mol. Its structure features a dihydropyridine core linked to a pyrazinyl oxadiazole moiety and a methylthio-substituted phenyl group.
Biological Activity Overview
The compound has been primarily investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer types:
- Cell Line Studies :
- MCF7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 12.50 µM, indicating moderate potency against this cell line .
- A549 (Lung Cancer) : Notably, derivatives of similar structures have shown IC50 values ranging from 26 µM to lower, suggesting potential for further optimization .
- HCT116 (Colorectal Cancer) : Compounds in the same chemical family have exhibited IC50 values as low as 1.1 µM, showcasing strong cytotoxicity .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells, leading to reduced viability.
- Cell Cycle Arrest : Some studies indicate that it may cause cell cycle arrest at the G1/S phase, further inhibiting cancer progression .
Case Studies and Research Findings
Several research initiatives have focused on the biological activity of this compound and its analogs:
Future Directions
Further investigations are warranted to explore the full therapeutic potential of this compound. This includes:
- Optimization of Structure : Modifying the existing structure to enhance potency and selectivity.
- In Vivo Studies : Transitioning from in vitro studies to animal models to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound could elucidate additional therapeutic targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds Featuring 1,2,4-Oxadiazole Rings
Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide) :
- Structural Differences: While both compounds share a 1,2,4-oxadiazole ring, Compound 60 incorporates a benzo-oxazolo-oxazin scaffold instead of the dihydropyridinone core. The pyridine substituent in Compound 60 contrasts with the pyrazine group in the target compound.
- Synthesis : Compound 60 is synthesized via coupling reactions between bromopyridine derivatives and oxadiazole precursors, suggesting that similar palladium-catalyzed cross-coupling methods might apply to the target compound.
Compounds with Acetamide Linkages
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide :
- Structural Differences : This analog contains a 1,3,4-oxadiazole ring (vs. 1,2,4-oxadiazole in the target) and a diphenylmethyl substituent (vs. methylsulfanylphenyl).
Hydroxyacetamide Derivatives (FP1–12) :
- Structural Differences: These compounds feature 1,2,4-triazole and imidazolone rings instead of oxadiazole or dihydropyridinone systems.
- Synthesis : Refluxing with zeolite catalysts and pyridine is employed, indicating that high-temperature conditions may be compatible with acetamide stability, though the target compound’s synthesis remains unspecified.
Key Comparative Data
Structure-Activity Relationship (SAR) Insights
While biological data for the target compound are absent, comparisons suggest:
Preparation Methods
Oxadiazole Ring Formation
The oxadiazole moiety is synthesized via cyclization of pyrazine-2-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 hours).
Yield : 72–78% after recrystallization in ethanol.
Functionalization of the Oxadiazole
The carbonitrile group is hydrolyzed to a carboxylic acid using 6 M HCl (110°C, 4 hours), followed by esterification with methanol/HSO to yield the methyl ester:
Synthesis of Fragment B: 1,2-Dihydropyridin-2-one
Cyclocondensation Approach
Fragment B is prepared via a modified Hantzsch dihydropyridine synthesis using ethyl acetoacetate and ammonium acetate in acetic acid (90°C, 3 hours). Subsequent oxidation with MnO introduces the 2-oxo group:
Yield : 65% after column chromatography (SiO, hexane/ethyl acetate).
Synthesis of Fragment C: 3-(Methylsulfanyl)phenylacetamide
Thioetherification
3-Aminophenyl methyl sulfide is synthesized by treating 3-iodoaniline with sodium methanethiolate in DMF (60°C, 12 hours):
Acetamide Formation
The aniline is acetylated using acetyl chloride in dichloromethane (0°C to RT, 2 hours):
Coupling of Fragments A, B, and C
Fragment A–B Coupling
The oxadiazole-carboxylic acid (Fragment A) is coupled to Fragment B using EDCI/HOBt in DMF (RT, 24 hours):
Yield : 68%.
Final Acetamide Attachment
The A–B hybrid undergoes nucleophilic substitution with Fragment C in the presence of KCO in acetonitrile (70°C, 6 hours):
Yield : 58% after purification by HPLC.
Optimization and Scalability
Solvent and Catalytic Optimization
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) achieves >95% purity for intermediates.
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/HO) isolates the final compound with 99% purity.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 475.6 g/mol | HRMS |
| Melting Point | 214–216°C | DSC |
| Solubility | DMSO (>50 mg/mL), HO (<0.1 mg/mL) | USP Method <791> |
| (DMSO) | δ 8.92 (s, 1H, pyrazine), 2.55 (s, 3H, SCH) | 400 MHz |
Challenges and Mitigation Strategies
-
Oxadiazole Hydrolysis : Controlled pH during carboxylic acid formation prevents ring opening.
-
Low Coupling Yields : Using excess EDCI (1.5 eq.) and HOBt (1.2 eq.) improves efficiency.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step reactions, including cyclization and coupling steps. Key considerations:
- Core intermediates : Start with 3-(pyrazin-2-yl)-1,2,4-oxadiazole and 2-oxo-1,2-dihydropyridine derivatives. Use coupling reagents like EDCI/HOBT for amide bond formation .
- Solvent/base optimization : DMF or DCM with bases such as K₂CO₃ or Et₃N improves yield. Temperature control (60–100°C) is critical for oxadiazole ring formation .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) ensure purity >95% .
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | DMF, 80°C, 12 h | 65–70 | 92 |
| Acetamide coupling | EDCI, HOBT, DCM, RT | 75–80 | 95 |
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of spectroscopic and analytical methods:
- NMR : ¹H/¹³C NMR to verify proton environments (e.g., pyrazinyl protons at δ 8.5–9.0 ppm, methylsulfanyl at δ 2.1 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- XRD (if crystalline) : Resolve stereochemistry of the dihydropyridinone moiety .
- HPLC-PDA : Monitor purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Focus on modifying key substituents:
- Pyrazinyl-oxadiazole : Replace pyrazine with pyridine or triazine to assess π-π stacking effects .
- Methylsulfanyl group : Substitute with sulfone/sulfoxide to evaluate redox stability .
- Dihydropyridinone : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .
SAR Experimental Design :
| Modification | Assay Type | Key Metrics |
|---|---|---|
| Pyrazine → pyridine | Enzymatic inhibition (IC₅₀) | Δ potency >10-fold |
| Sulfanyl → sulfone | Metabolic stability (t₁/₂) | Hepatic microsome assay |
Q. How can computational modeling predict reactivity or binding modes?
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to identify electrophilic sites (e.g., oxadiazole C5) prone to nucleophilic attack .
- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases) using PyMOL for visualization .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .
Q. How to resolve contradictory data in biological assays (e.g., cytotoxicity vs. selectivity)?
- Dose-response curves : Test across 5–6 log concentrations to identify off-target effects .
- Counter-screening : Use unrelated cell lines (e.g., HEK293 vs. HeLa) to rule out nonspecific toxicity .
- Proteomics : SILAC-based profiling to map protein targets and validate mechanisms .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in oxadiazole ring formation?
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 h) and improve yield by 15–20% .
- Catalyst screening : Test ZnCl₂ or Bi(OTf)₃ for Lewis acid-mediated cyclization .
Q. How to address solubility issues in in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) with PBS buffer.
- Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .
Data Analysis and Reporting
Best practices for statistical analysis of biological data:
- ANOVA with Tukey’s post-hoc test : Compare ≥3 experimental groups (p<0.05) .
- EC₅₀/IC₅₀ calculation : Use GraphPad Prism for nonlinear regression (4-parameter logistic model) .
Tables for Comparative Analysis
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Protocol A | Protocol B |
|---|---|---|
| Solvent | DMF | DCM |
| Temperature (°C) | 80 | 60 |
| Catalyst | None | Zeolite Y |
| Yield (%) | 65 | 75 |
Q. Table 2: Conflicting Biological Data Resolution
| Assay | Observed Result | Resolution Strategy |
|---|---|---|
| Cytotoxicity | IC₅₀ = 10 µM | Counter-screening in HEK293 |
| Target Binding | Kd = 50 nM | SPR validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
